1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (molecular formula: C₁₇H₁₂ClFN₆O, molecular weight: 370.77 g/mol) features a 1,2,3-triazole core substituted at position 1 with a 3-chloro-2-methylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent . This hybrid heterocyclic structure combines pharmacophoric elements (triazole, oxadiazole, and halogenated aryl groups) commonly associated with antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-11(18)6-4-8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-2-3-7-12(10)19/h2-8H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAUXYJYGRVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The phenyl groups with chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Cycloaddition and Ring Formation
The triazole and oxadiazole rings in this compound participate in cycloaddition reactions. Key methods include:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Used to form the 1,2,3-triazole core. Azides react with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMSO or ethanol at 60–80°C. -
Oxadiazole Formation:
Synthesized via cyclocondensation of hydrazine derivatives (e.g., amidoximes) with carboxylic acids using POCl₃ or H₂SO₄ as dehydrating agents .
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position:
-
Amine Substitution:
Reacts with primary amines (e.g., 2-hydroxyaniline) in ethanol under reflux to form Schiff bases or Mannich bases . -
Thiol Exchange:
Treatment with mercaptoacetic acid or thiourea substitutes oxadiazole sulfur, forming thioether derivatives .
Coupling Reactions
The aromatic fluorophenyl group participates in cross-coupling:
-
Suzuki-Miyaura Coupling:
Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ to introduce biaryl motifs. -
Buchwald-Hartwig Amination:
Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos ligands.
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH), the oxadiazole ring opens to yield hydrazide intermediates, which can cyclize into triazolothiadiazoles .
Oxidation and Functionalization
-
Oxidation of Thioethers:
Thioether substituents oxidize to sulfones using H₂O₂/AcOH . -
Hydroxylation:
Electrophilic substitution on fluorophenyl groups with HNO₃/H₂SO₄ introduces nitro or hydroxyl groups.
Reaction Conditions and Outcomes
Reactivity Trends by Substituent
| Substituent | Reactivity Profile | Impact on Reactions |
|---|---|---|
| 3-Chloro-2-methylphenyl | Enhances electrophilic substitution | Directs coupling to meta positions |
| 2-Fluorophenyl (oxadiazole) | Stabilizes ring via electron withdrawal | Facilitates nucleophilic substitution |
| Triazole NH₂ | Participates in Schiff base formation | Enables functionalization with aldehydes |
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical interactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Triazole Core
Compound 1 :
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Molecular Formula : C₁₈H₁₃F₃N₆O
- Molecular Weight : 386.337 g/mol
- Key Differences :
- The triazole is substituted with a 3-(trifluoromethyl)phenyl group instead of 3-chloro-2-methylphenyl.
- The oxadiazole bears a 4-methylphenyl substituent instead of 2-fluorophenyl.
- Implications :
Compound 2 :
1-(4-Bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Molecular Formula : C₁₆H₉BrF₂N₆O
- Molecular Weight : 419.18 g/mol
- Key Differences :
- A 4-bromo-2-fluorophenyl group replaces the 3-chloro-2-methylphenyl on the triazole.
- The oxadiazole retains the 2-fluorophenyl substituent.
- Implications :
Compound 3 :
1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Physicochemical and Structural Comparisons
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | 370.77 | 386.337 | 419.18 | 373.2 |
| Halogen Substituents | Cl, F | CF₃, CH₃ | Br, F | Cl, Cl |
| Aromatic Planarity | Moderate dihedral angles | Likely planar (CF₃) | Steric hindrance (Br) | Planar (Cl) |
| Hydrogen Bonding | NH₂ (strong donor) | NH₂ | NH₂ | NH₂ |
- Solubility : The bromine in Compound 2 lowers aqueous solubility compared to the target’s Cl/F combination .
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known to confer a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A triazole ring which is often associated with antifungal and anticancer properties.
- An oxadiazole ring known for its diverse biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer applications. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |
| U-937 (Leukemia) | 0.12 - 2.78 | Inhibits thymidylate synthase |
| A549 (Lung Cancer) | 10.38 | Targets HDAC activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against these cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate significant activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Chromobacterium violaceum | Moderate |
In vitro studies demonstrated that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, particularly through upregulation of pro-apoptotic proteins such as p53.
- Enzyme Inhibition : It inhibits critical enzymes involved in DNA synthesis and repair, such as thymidylate synthase and histone deacetylases (HDACs), which are pivotal in cancer cell proliferation .
Case Studies
Several case studies have illustrated the practical applications of compounds similar to the one discussed:
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
- In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor size compared to control groups, supporting the anticancer potential observed in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
